2-Heptadecene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

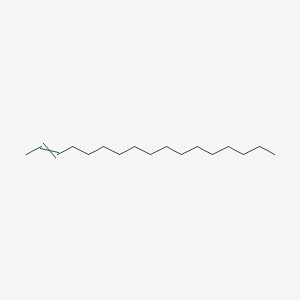

2-Heptadecene (C₁₇H₃₄) is a long-chain alkene characterized by a double bond at the second carbon position. This structural feature distinguishes it from its isomer, 1-heptadecene, where the double bond resides at the terminal (first) carbon. As a mono-unsaturated hydrocarbon, this compound finds relevance in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptadecene can be synthesized through various methods. One common approach involves the alkylation of 1-heptene using magnesium bromide (MgBr2) as a catalyst . Another method includes the hydrogenation of fats or other raw materials containing long-chain unsaturated compounds, which are converted into long-chain saturated hydrocarbons .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic decarbonylation of stearic acid. This process uses a catalyst system comprised of rhodium trichloride (RhCl3) and triphenylphosphine, resulting in a mixture of heptadecenes .

Chemical Reactions Analysis

Types of Reactions: 2-Heptadecene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen to the compound, forming epoxides or alcohols.

Reduction: Reduction reactions can convert this compound into heptadecane by adding hydrogen.

Substitution: In substitution reactions, one of the hydrogen atoms in this compound is replaced by another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used in substitution reactions.

Major Products:

Oxidation: Epoxides, alcohols, or ketones.

Reduction: Heptadecane.

Substitution: Halogenated heptadecenes.

Scientific Research Applications

2-Heptadecene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds.

Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Heptadecene exerts its effects varies depending on the application. In biological systems, it can act as a semiochemical, influencing the behavior of insects. For example, (2S,8Z)-2-butyroxy-8-heptadecene is a major component of the sex pheromone of the chrysanthemum gall midge . In medicinal applications, heptadecane has been shown to suppress age-related increases in pro-inflammatory gene expressions by reducing NF-kB activity through the NIK/IKK and MAPKs pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The position of the double bond significantly influences physical properties. Below is a comparison of 2-heptadecene with 1-heptadecene and other related alkenes:

*Inference: Terminal alkenes (e.g., 1-heptadecene) typically exhibit slightly higher boiling points than internal isomers (e.g., this compound) due to differences in molecular packing and van der Waals interactions .

Reactivity in Catalytic Processes

Evidence from nanocatalysis studies in ionic liquids highlights the role of alkene isomers in reaction outcomes. For instance:

- Selectivity Trends : In hydrogenation or dehydrogenation reactions, both 1- and this compound isomers are observed. Higher reaction yields favor alkene retention over alkane formation, suggesting thermal stability of the double bond in these systems .

- This implies that this compound, as an internal alkene, may exhibit distinct reactivity patterns compared to terminal isomers under catalytic conditions .

Properties

CAS No. |

26741-30-0 |

|---|---|

Molecular Formula |

C17H34 |

Molecular Weight |

238.5 g/mol |

IUPAC Name |

heptadec-2-ene |

InChI |

InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5H,4,6-17H2,1-2H3 |

InChI Key |

GCWAFWMUTOXMIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.